molecular formula C16H18NO+ B14309021 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- CAS No. 110187-22-9

1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl-

Cat. No.: B14309021
CAS No.: 110187-22-9
M. Wt: 240.32 g/mol
InChI Key: JYEHSJUGYAGZMW-UHFFFAOYSA-N
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Description

1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- is a heterocyclic compound that belongs to the indolizinium family. This compound is characterized by its unique structure, which includes a fused indole and pyridinium ring system. The presence of a methoxyphenyl group at the 6-position and a methyl group at the 7-position further distinguishes it from other indolizinium derivatives.

Preparation Methods

The synthesis of 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Cyclization: The indole derivative undergoes cyclization with a suitable pyridinium precursor to form the indolizinium core.

    Substitution reactions: Introduction of the methoxyphenyl group at the 6-position and the methyl group at the 7-position can be accomplished through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, dyes, and pigments due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism by which 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- include other indolizinium derivatives with different substituents. For example:

    1H-Indolizinium, 2,3-dihydro-6-(4-hydroxyphenyl)-7-methyl-: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.

    1H-Indolizinium, 2,3-dihydro-6-(4-chlorophenyl)-7-methyl-: The presence of a chlorine atom can introduce different electronic effects and influence the compound’s chemical behavior.

The uniqueness of 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to other indolizinium derivatives.

Properties

CAS No.

110187-22-9

Molecular Formula

C16H18NO+

Molecular Weight

240.32 g/mol

IUPAC Name

6-(4-methoxyphenyl)-7-methyl-2,3-dihydro-1H-indolizin-4-ium

InChI

InChI=1S/C16H18NO/c1-12-10-14-4-3-9-17(14)11-16(12)13-5-7-15(18-2)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3/q+1

InChI Key

JYEHSJUGYAGZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=[N+](CCC2)C=C1C3=CC=C(C=C3)OC

Origin of Product

United States

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